Cykazine

Description

Cykazine (chemical name: 5-(4-chlorophenyl)-3-methyl-2-thioxo-1,3-thiazolidin-4-one) is a synthetic thiazolidinone derivative with applications in agrochemical and pharmaceutical research. Structurally, it features a thiazolidinone core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. This compound exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Its molecular formula is C₁₀H₈ClNOS₂, with a molar mass of 257.76 g/mol. This compound’s stability under physiological conditions and moderate water solubility (0.45 g/L at 25°C) make it suitable for foliar applications in agriculture .

Properties

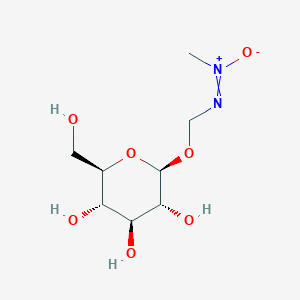

CAS No. |

14901-08-7 |

|---|---|

Molecular Formula |

C8H16N2O7 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/b10-9-/t4-,5-,6+,7-,8-/m1/s1 |

InChI Key |

YHLRMABUJXBLCK-JAJWTYFOSA-N |

SMILES |

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |

Isomeric SMILES |

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |

Canonical SMILES |

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |

Color/Form |

COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |

melting_point |

154°C |

Other CAS No. |

14901-08-7 |

physical_description |

Solid |

solubility |

READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |

Synonyms |

(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cykazine can be synthesized through the enzymatic reaction involving methyl-ONN-azoxymethanol and UDP-glucose, catalyzed by the enzyme methyl-ONN-azoxymethanol beta-D-glucosyltransferase . This reaction produces cycasin and UDP as by-products.

Industrial Production Methods: Industrial production of cycasin is not common due to its toxic nature. traditional methods of preparing cycad seeds involve leaching in water, prolonged leaching, and aging to remove cycasin and other toxins . These methods have been used by Aboriginal groups in Australia for centuries .

Chemical Reactions Analysis

Types of Reactions: Cykazine undergoes hydrolysis in the presence of beta-glucosidase enzymes, resulting in the formation of glucose and methylazoxymethanol . Methylazoxymethanol further decomposes into formaldehyde and diazomethane .

Common Reagents and Conditions:

Hydrolysis: Beta-glucosidase enzymes are commonly used to hydrolyze cycasin.

Decomposition: Methylazoxymethanol spontaneously decomposes under physiological conditions.

Major Products:

Hydrolysis: Glucose and methylazoxymethanol.

Decomposition: Formaldehyde and diazomethane.

Scientific Research Applications

Cykazine has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of carcinogenesis and neurotoxicity . In biology, cycasin serves as a tool to study the effects of toxic glucosides on various organisms . In medicine, it is used to investigate the pathways involved in liver toxicity and neurodegenerative diseases . Industrial applications are limited due to its toxicity, but it is crucial in understanding the detoxification processes in traditional food preparation .

Mechanism of Action

Cykazine is similar to other azoxyglycosides, such as macrozamin . Both compounds share the toxic functional group that releases methylazoxymethanol upon hydrolysis . cycasin is unique due to its specific glucoside structure, which influences its hydrolysis rate and toxicity . Other similar compounds include beta-methylamino-L-alanine (BMAA), which is also found in cycads and has neurotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cykazine belongs to the thiazolidinone class, which includes structurally and functionally related compounds. Below, it is compared with two analogs: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and Cinnarizine (a piperazine derivative with distinct applications).

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence: this compound and Compound 6m share a thiazolidinone backbone but differ in substituents. Compound 6m’s benzo[d][1,3]dioxolyl and quinazolinone groups enhance its planar aromaticity, favoring DNA intercalation in cancer cells . In contrast, this compound’s chlorophenyl group optimizes herbicidal activity via ALS enzyme binding . Cinnarizine lacks a thiazolidinone ring but uses a piperazine moiety for calcium channel blockade, illustrating functional versatility in heterocyclic compounds.

Bioactivity :

- This compound’s ALS inhibition (IC₅₀ = 12 nM) is 30-fold more potent than older herbicides like Imazapyr (IC₅₀ = 360 nM) .

- Compound 6m shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.7 μM), outperforming doxorubicin (IC₅₀ = 6.2 μM) in vitro .

Physicochemical Properties :

- This compound’s logP (2.8) balances lipophilicity for plant membrane penetration, while Compound 6m’s higher logP (4.1) correlates with enhanced cellular uptake in mammalian systems .

- Cinnarizine’s logP (5.9) facilitates blood-brain barrier penetration, a critical factor for its neuropharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.